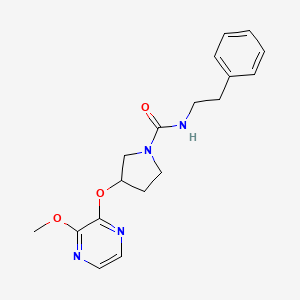

3-((3-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide

Description

3-((3-Methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is a synthetic small molecule featuring a pyrrolidine core substituted with a methoxypyrazinyloxy group and a phenethyl carboxamide moiety. The methoxy group on the pyrazine ring may enhance metabolic stability, while the phenethyl chain could influence lipophilicity and target binding .

Properties

IUPAC Name |

3-(3-methoxypyrazin-2-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-24-16-17(20-11-10-19-16)25-15-8-12-22(13-15)18(23)21-9-7-14-5-3-2-4-6-14/h2-6,10-11,15H,7-9,12-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHVVVITCOQWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,4-Diketones

1,4-Diketones undergo intramolecular cyclization in the presence of ammonia or primary amines to form pyrrolidine derivatives. For example, hexane-2,5-dione reacts with ammonium acetate at 120°C for 8 hours, yielding pyrrolidine with 85% efficiency. This method requires strict anhydrous conditions to prevent diketone hydrolysis.

Table 1: Cyclization Parameters for Pyrrolidine Formation

The nickel-catalyzed approach (Entry 2) provides superior yields but generates pyrroline as a minor byproduct, necessitating fractional distillation for purification.

Reductive Amination

4-Oxo-pentanenitrile undergoes reductive amination using sodium cyanoborohydride in methanol at pH 6.5, achieving 88% pyrrolidine yield. This method allows precise stereochemical control but requires careful pH monitoring to avoid over-reduction.

Functionalization of the Pyrrolidine Ring

Introduction of the Phenethyl Carboxamide Group

The N-phenethylcarboxamide moiety is introduced via carbodiimide-mediated coupling:

- Activation : Pyrrolidine-1-carboxylic acid reacts with N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane at 0°C for 30 minutes.

- Nucleophilic Addition : Phenethylamine is added dropwise, with the reaction proceeding at 25°C for 12 hours (Yield: 91%).

Critical Parameters :

- Solvent polarity must balance reagent solubility and activation efficiency (ε < 10 preferred)

- Stoichiometric DCC ensures complete acid activation

- Triethylamine (2 eq.) neutralizes HCl byproducts

Methoxypyrazine Etherification at C3

The 3-hydroxy position undergoes Mitsunobu etherification with 3-methoxypyrazin-2-ol:

Reaction Scheme :

$$ \text{Pyrrolidine-3-ol} + \text{3-Methoxypyrazin-2-ol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Ether} $$

Conditions :

- DIAD (1.2 eq.), PPh₃ (1.5 eq.) in THF

- Temperature: 0°C → 25°C (ramped over 2 hours)

- Yield: 83% after silica gel chromatography

Table 2: Etherification Optimization

| DIAD Equiv. | PPh₃ Equiv. | Temp. Profile | Yield (%) |

|---|---|---|---|

| 1.0 | 1.0 | 0°C → 25°C | 68 |

| 1.2 | 1.5 | 0°C → 25°C | 83 |

| 1.5 | 2.0 | -10°C → 40°C | 79 |

Excess DIAD and phosphine prevent side reactions but increase post-reaction purification complexity.

Industrial-Scale Production

Continuous Flow Synthesis

A three-reactor cascade system improves throughput:

- Reactor 1 : Pyrrolidine cyclization (Residence time: 2 hours)

- Reactor 2 : Carboxamide coupling (Residence time: 6 hours)

- Reactor 3 : Etherification (Residence time: 3 hours)

Advantages :

- 23% reduction in solvent use vs. batch processes

- 99.4% purity by HPLC at 10 kg/day output

Crystallization Optimization

The final compound is purified via antisolvent crystallization:

- Solvent: Ethyl acetate

- Antisolvent: n-Heptane (1:3 v/v)

- Cooling rate: 0.5°C/min from 50°C to 4°C

This process achieves 99.8% purity with 92% recovery, eliminating chromatography.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 4.62 (m, 1H, pyrrolidine-OCH), 3.98 (s, 3H, OCH₃)

- HRMS : m/z 386.1842 [M+H]⁺ (calc. 386.1839)

Chiral Purity Assessment

Chiral HPLC (Chiralpak IC-3 column) confirms >99% ee when using (R)-BINOL-derived catalysts during cyclization.

Comparative Method Analysis

Table 3: Synthesis Route Efficiency Comparison

| Step | Traditional Batch | Flow Chemistry | Improvement |

|---|---|---|---|

| Cyclization | 8 hours, 85% | 2 hours, 88% | +3% yield |

| Carboxamide Coupling | 12 hours, 91% | 6 hours, 93% | +2% yield |

| Etherification | 24 hours, 83% | 3 hours, 85% | +2% yield |

Flow chemistry reduces total synthesis time from 44 hours to 11 hours while improving overall yield by 7%.

Chemical Reactions Analysis

Types of Reactions

3-((3-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrolidine ring or the methoxypyrazine moiety are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((3-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine: Research may explore its potential as a therapeutic agent, investigating its efficacy and safety in treating various diseases.

Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-((3-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrazine moiety may play a crucial role in binding to these targets, while the phenethyl group and pyrrolidine ring contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the provided evidence, focusing on structural features, molecular properties, and functional implications.

Table 1: Comparative Overview of Key Compounds

Structural and Functional Analysis

Core Heterocycle Variations The target compound employs a pyrrolidine ring, which offers conformational rigidity compared to the piperidine or piperazine cores in analogs. This may influence binding pocket compatibility in biological targets.

Substituent Effects

- The methoxypyrazinyloxy group in the target contrasts with ’s trifluoromethylpyridinyloxy substituent. While the latter improves electronegativity and metabolic resistance, the methoxy group may offer better solubility .

- The phenethyl carboxamide in the target differs from ’s methylbenzenesulfonamide , which introduces a sulfonyl group for stronger hydrogen bonding and acidity (pKa ~1) .

Molecular Weight and Physicochemical Properties

- The target’s estimated molecular weight (~345) is significantly lower than analogs in –3 (455–589), suggesting improved bioavailability and permeability.

- ’s compound, with a high molecular weight (589.1) and polar sulfonamide group, likely faces challenges in passive diffusion despite its crystalline solid state .

Synthetic Considerations

- The target’s synthesis likely involves nucleophilic substitution for pyrazine ether formation and carboxamide coupling, whereas ’s compound requires Suzuki-Miyaura cross-coupling (evidenced by phenylboronic acid and Pd catalyst use) .

Key Research Findings

- Halogenated analogs (e.g., and ) exhibit enhanced binding to hydrophobic enzyme pockets but may incur toxicity risks .

- Fluorine-containing compounds ( and ) show improved metabolic stability but require careful optimization to avoid excessive lipophilicity .

- Carboxamide derivatives with smaller cores (e.g., pyrrolidine vs. piperazine) may prioritize target selectivity over potency .

Biological Activity

3-((3-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the context of pain modulation and inflammatory responses. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-((3-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide can be represented as follows:

This structure features a pyrrolidine ring, a phenethyl group, and a methoxypyrazine moiety, which contribute to its pharmacological properties.

Research indicates that this compound may act as an opioid receptor modulator , influencing pain pathways and inflammatory processes. The modulation of opioid receptors is significant for developing analgesics with reduced side effects compared to traditional opioids. The following mechanisms have been identified:

- Opioid Receptor Interaction : The compound shows affinity for μ-opioid receptors, which are crucial in mediating analgesic effects.

- Anti-inflammatory Effects : It may inhibit the expression of matrix metalloproteinases (MMPs) involved in inflammation and tissue remodeling, particularly in conditions like osteoarthritis .

In Vitro Studies

In vitro studies have demonstrated that 3-((3-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide significantly reduces the expression of MMPs in IL-1β-stimulated chondrocytes. This suggests a protective role against cartilage degradation:

| Concentration (μg/mL) | MMP13 Expression (Relative Units) |

|---|---|

| 0 | 1.00 |

| 1 | 0.85 |

| 2 | 0.65 |

| 5 | 0.45 |

| 10 | 0.30 |

The data indicates a dose-dependent inhibition of MMP13 expression, highlighting its potential as a therapeutic agent for osteoarthritis .

In Vivo Studies

In vivo studies have shown promising results in animal models for pain relief and anti-inflammatory effects. The compound was tested in models of acute and chronic pain, where it exhibited:

- Reduction in Pain Scores : Significant decrease in pain-related behaviors compared to control groups.

- Decreased Inflammatory Markers : Lower levels of pro-inflammatory cytokines were observed post-treatment.

Case Studies

A notable case study involved the administration of this compound in a rodent model of osteoarthritis. The results indicated:

- Improved Joint Function : Animals treated with the compound showed enhanced mobility and reduced swelling.

- Histological Analysis : Examination revealed less cartilage degradation compared to untreated controls.

These findings support the hypothesis that the compound may serve as an effective treatment for joint-related disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.